Cas no 2375250-41-0 (2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-)
![2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- structure](https://ja.kuujia.com/scimg/cas/2375250-41-0x500.png)
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 化学的及び物理的性質
名前と識別子
-
- 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-
- EN300-7444054
- rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
- 2375250-41-0
-
- インチ: 1S/C5H9NO/c6-4-3-1-2-7-5(3)4/h3-5H,1-2,6H2/t3-,4-,5-/m1/s1
- InChIKey: XASIPMMDCAZCGK-UOWFLXDJSA-N
- ほほえんだ: [C@@]12([H])[C@@]([H])([C@H]1N)CCO2
計算された属性
- せいみつぶんしりょう: 99.068413911g/mol
- どういたいしつりょう: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 94.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.151±0.06 g/cm3(Predicted)
- ふってん: 154.1±23.0 °C(Predicted)
- 酸性度係数(pKa): 8.39±0.20(Predicted)
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444054-0.1g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 0.1g |
$1748.0 | 2025-03-11 | |
Enamine | EN300-7444054-0.5g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 0.5g |
$1907.0 | 2025-03-11 | |
Enamine | EN300-7444054-0.25g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 0.25g |
$1828.0 | 2025-03-11 | |
Enamine | EN300-7444054-0.05g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 0.05g |
$1669.0 | 2025-03-11 | |
Enamine | EN300-7444054-5.0g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 5.0g |
$5760.0 | 2025-03-11 | |
Enamine | EN300-7444054-2.5g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 2.5g |
$3893.0 | 2025-03-11 | |
Enamine | EN300-7444054-1.0g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 1.0g |
$1987.0 | 2025-03-11 | |
Enamine | EN300-7444054-10.0g |
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine |
2375250-41-0 | 95.0% | 10.0g |
$8542.0 | 2025-03-11 |
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
8. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-に関する追加情報
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- (CAS No: 2375250-41-0): A Comprehensive Overview in Modern Chemical Biology
The compound 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-, identified by its unique Chemical Abstracts Service Number (CAS No: 2375250-41-0), represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its rigid oxabicyclo structure and specific stereochemistry at the 1R, 5R, and 6R positions, has garnered attention for its potential applications in drug discovery and molecular recognition.
At the core of its molecular architecture lies a bicyclic framework composed of three atoms in a cyclopropane ring fused to a five-membered oxygen-containing heterocycle. This structural motif imparts unique conformational constraints and reactivity patterns, making it a valuable scaffold for designing novel bioactive molecules. The presence of multiple stereocenters further enhances its complexity and potential utility in developing enantioselective or chiral drugs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- with various biological targets. Studies suggest that its rigid bicyclic core can effectively occupy narrow binding pockets in proteins, while the amine functionalities provide opportunities for hydrogen bonding interactions. This combination makes it an attractive candidate for designing small-molecule inhibitors or modulators of therapeutic relevance.
In the realm of drug discovery, the stereochemistry of (1R,5R,6R)-configuration is particularly noteworthy. Chiral drugs often exhibit distinct pharmacological profiles depending on their enantiomeric purity. The precise stereochemical arrangement of this compound allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving optimal pharmacokinetic and pharmacodynamic properties. Recent reports highlight the use of chiral auxiliary groups during synthetic routes to ensure high enantiomeric excess in the final product.
The oxabicyclo motif itself has been explored in various contexts due to its ability to mimic natural product scaffolds found in bioactive molecules. For instance, similar structures have been identified in certain marine metabolites known for their antimicrobial and anti-inflammatory properties. The incorporation of an oxygen atom into the bicyclic ring enhances electrophilicity at certain positions, facilitating further functionalization through nucleophilic substitution reactions or metal-catalyzed cross-coupling strategies.
One particularly intriguing application of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- lies in its potential as a building block for peptidomimetics. Peptides are essential signaling molecules in biological systems, but their susceptibility to enzymatic degradation limits their therapeutic use. By replacing certain peptide bonds with rigid cyclic structures like oxabicyclo compounds, researchers can design peptidomimetics that exhibit enhanced stability while retaining bioactivity. This approach has been successfully applied in developing protease inhibitors and receptor ligands.
The synthesis of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences starting from readily available precursors such as cyclopropanes or diols. Recent methodologies have leveraged transition-metal catalysis to streamline these processes while maintaining high stereochemical control at each step. For example, palladium-catalyzed intramolecular cyclizations have been employed to construct the oxabicyclo core efficiently.
The pharmaceutical industry has shown increasing interest in exploring heterocyclic compounds due to their diverse biological activities and structural versatility. 2-Oxabicyclo[3.1.0]hexan-6-amine, with its unique structural features and stereochemistry, stands out as a promising candidate for further investigation into new therapeutic modalities. Its ability to interact selectively with biological targets makes it an ideal candidate for developing drugs targeting neurological disorders, cancer therapies, or infectious diseases where precise molecular recognition is crucial.
As research progresses, this compound will continue to be scrutinized for its potential applications beyond traditional drug discovery contexts such as chemical biology probes or catalysts in organic synthesis。 The integration of advanced techniques like high-throughput screening and structure-based drug design will likely accelerate the identification of novel derivatives with enhanced properties。
2375250-41-0 (2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-) 関連製品
- 52482-09-4(5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)
- 187084-47-5(Ethyl 1-oxiranylmethylisonipecotate)
- 1243250-02-3(2-(Piperidin-4-yloxy)benzoic acid hydrochloride)
- 1428379-21-8(N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide)
- 1372713-72-8((2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid)
- 1798800-17-5(1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one)
- 25232-42-2(polyvinylimidazole)
- 1212916-55-6((3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE)
- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)
- 123175-82-6(ACHROMOPEPTIDASE)




